N-Ethyl Pyrazole Substitution Confers Distinct Calculated Lipophilicity vs. N-Methyl and N-H Analogs
The N-ethyl substituent on the pyrazole ring directly impacts the compound's calculated LogP. The target compound (N-ethyl) possesses a LogP of 1.653 . While precise experimental LogP values for the N-methyl analog (N-(1-methyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide) and the N-H parent are not publicly available in a single comparable dataset, the generally accepted Hansch-Leo fragmental constant for a methylene (-CH₂-) increment is approximately +0.5 log units [1]. This class-level inference suggests that the N-methyl analog would be less lipophilic by approximately 0.5 LogP units, potentially affecting membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.653 |
| Comparator Or Baseline | N-Methyl analog (estimated LogP ~1.15 based on Hansch-Leo -CH₂- increment); N-H analog (estimated LogP ~0.65) |
| Quantified Difference | ΔLogP ≈ +0.5 vs. N-methyl analog; ΔLogP ≈ +1.0 vs. N-H analog (estimated) |
| Conditions | Calculated LogP values; Leyan vendor specification ; Hansch-Leo fragment-based estimation [1] |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and plasma protein binding; a difference of 0.5-1.0 LogP units can significantly shift the ADME profile of a lead series, making the N-ethyl compound a distinct tool for optimizing bioavailability.
- [1] Leo, A., Hansch, C., Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6), 525-616. (Methodology for estimating LogP via fragmental constants). View Source
